4,4,4-Trifluorobut-2-YN-1-OL

Description

Contextualization of Trifluoromethylated Organic Compounds in Modern Chemical Research

The introduction of a trifluoromethyl group into an organic molecule can dramatically alter its physical, chemical, and biological properties. ruhr-uni-bochum.dewikipedia.org The high electronegativity of the fluorine atoms in the –CF3 group imparts a strong electron-withdrawing effect, influencing the reactivity and acidity of neighboring functional groups. wikipedia.org Furthermore, the substitution of a methyl group with a trifluoromethyl group can enhance a molecule's metabolic stability and lipophilicity, properties that are highly desirable in the development of new pharmaceuticals and agrochemicals. ruhr-uni-bochum.dewikipedia.org Consequently, a substantial body of research is dedicated to developing novel and efficient methods for introducing this crucial functional group. wikipedia.orgrsc.org A number of successful drugs, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib, feature a trifluoromethyl moiety, underscoring its importance in medicinal chemistry. wikipedia.orgmdpi.com

Strategic Importance of Propargylic Alcohols in Synthetic Chemistry

Propargylic alcohols are highly valued building blocks in organic synthesis due to the presence of two reactive functional groups: the alkyne and the alcohol. researchgate.netacs.org This bifunctionality allows for a wide range of chemical transformations, including substitutions, additions, cyclizations, and rearrangements. researchgate.netsci-hub.se They can act as precursors to a variety of other functional groups and molecular scaffolds, such as allenes, enones, and various heterocyclic systems. acs.orgacs.org The hydroxyl group can be a leaving group in substitution reactions, often activated by a Lewis or Brønsted acid, or it can participate as a nucleophile. sci-hub.se The alkyne moiety, with its high electron density, is susceptible to electrophilic addition and can participate in a plethora of coupling reactions. mdpi.com This inherent reactivity and versatility make propargylic alcohols indispensable tools for the construction of complex molecular architectures. mdpi.comresearchgate.net

Rationale for Research Focus on 4,4,4-Trifluorobut-2-yn-1-ol

The specific compound this compound has emerged as a focal point of research due to its unique combination of a trifluoromethyl group and a propargylic alcohol functionality. This arrangement gives rise to distinct structural and electronic properties that translate into exceptional synthetic utility.

The defining feature of this compound is the powerful electron-withdrawing nature of the trifluoromethyl group, which significantly influences the adjacent alkyne. This electronic pull polarizes the carbon-carbon triple bond, making the internal alkyne carbon more electrophilic and the terminal carbon of the triple bond more susceptible to nucleophilic attack. This altered reactivity profile distinguishes it from non-fluorinated propargylic alcohols and opens up unique avenues for chemical transformations. The steric bulk of the trifluoromethyl group can also play a crucial role in directing the stereochemical outcome of reactions. mdpi.com

The unique electronic properties of this compound make it a highly versatile intermediate for the synthesis of a wide range of trifluoromethyl-containing compounds. acs.orgresearchgate.net It serves as a key precursor for the synthesis of trifluoromethylated allenes, indenes, and chromenes. acs.org Furthermore, it can be oxidized to the corresponding ynone, 4,4,4-trifluorobut-2-yn-1-one, which is a potent Michael acceptor for the construction of various aromatic and heteroaromatic compounds. nih.govresearchgate.net The ability to readily access such a diverse array of complex molecules from a single, relatively simple starting material highlights the strategic importance of this compound in modern synthetic organic chemistry. researchgate.netwiley.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 113439-92-2 |

| Molecular Formula | C4H3F3O |

| Molecular Weight | 124.06 g/mol |

| Boiling Point | 78.6±35.0 °C at 760 mmHg |

| Density | 1.4±0.1 g/cm³ |

| Flash Point | 33.5±20.4 °C |

| Physical Form | Liquid |

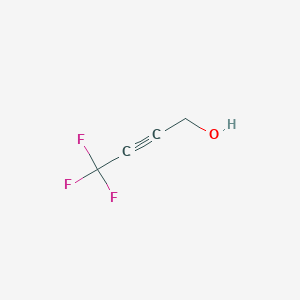

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluorobut-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O/c5-4(6,7)2-1-3-8/h8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNANDGYRIHOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113439-92-2 | |

| Record name | 4,4,4-trifluorobut-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4,4,4 Trifluorobut 2 Yn 1 Ol

Historical Overview of Preparative Routes to Fluorinated Alkynols

The synthesis of organofluorine compounds dates back to 1835, but the development of methods for creating structurally diverse fluorinated molecules has accelerated significantly in recent decades. cas.cn Early methods for producing fluorinated compounds, such as fluorinated alkynols, often relied on multi-step processes with harsh reaction conditions. beilstein-journals.org Traditional fluorination techniques included Sandmeyer-type reactions, which convert aromatic amines to fluorides via diazonium salts, and the halogenation of pre-existing organometallic reagents. beilstein-journals.org These classical approaches were often limited by low functional group tolerance, the need for stoichiometric and sometimes toxic reagents, and poor regioselectivity. beilstein-journals.org

For the synthesis of molecules with structural similarities to fluorinated alkynols, such as CF3-enone adducts, classical methods like Mannich-type reactions and aldol-type condensations were employed. researchgate.net The development of organometallic chemistry provided new avenues, with fluorine-containing vinyl organometallic compounds serving as important precursors in various synthetic pathways. acs.org However, these historical routes often suffered from drawbacks that limited their practicality and scope, paving the way for the development of more modern and efficient catalytic methods. cas.cnbeilstein-journals.org

Contemporary Synthetic Approaches to 4,4,4-Trifluorobut-2-YN-1-OL

Modern synthetic strategies offer more direct and efficient pathways to this compound and related compounds. These approaches leverage advanced fluorination techniques, readily available precursors, and optimized reaction conditions.

Oxidation of Readily Accessible Propargylic Alcohols

While the target compound is an alcohol, a key aspect of its chemistry involves its oxidation to the corresponding ynone, 4,4,4-trifluorobut-2-yn-1-one. Research has shown that trifluoromethyl-containing propargylic alcohols can be efficiently oxidized using manganese dioxide (MnO₂). nih.govbeilstein-journals.orgresearchgate.net This method is noted for its convenience and the low cost of the oxidant. nih.govbeilstein-journals.org

A critical factor for the successful and clean conversion is the temperature control during the reaction. nih.gov Studies have demonstrated that initiating the oxidation at 0 °C and then allowing the mixture to warm to room temperature leads to a smooth and high-yield transformation. nih.govbeilstein-journals.org This contrasts with earlier reports where the reaction at ambient temperature for extended periods resulted in only small amounts of the desired product. nih.gov The optimized procedure allows for the complete conversion of various substituted trifluoromethyl propargylic alcohols to their corresponding ynones. nih.govbeilstein-journals.org Due to the instability of the resulting ynones on silica (B1680970) gel, yields are often determined by ¹⁹F NMR spectroscopy before purification. nih.govbeilstein-journals.org

Table 1: Oxidation of Various Propargylic Alcohols using MnO₂ nih.govresearchgate.netClick on the headers to sort the table.

| Substrate (R group) | Temperature (°C) | Time (h) | Product | ¹⁹F NMR Yield (%) | Conversion (%) |

|---|---|---|---|---|---|

| Ph | rt | 4 | 2a | 95 | 100 |

| 4-(MeO)C₆H₄ | rt | 2.5 | 2b | 93 | 100 |

| 4-MeC₆H₄ | rt | 3 | 2c | 90 | 100 |

| 4-BrC₆H₄ | rt | 2 | 2d | 58 | 93 |

| PhCH=CH | reflux | 20 | 2e | 35 | 48 |

Fluorination Techniques for Trifluoromethyl Group Incorporation

The incorporation of the trifluoromethyl (CF₃) group is central to the synthesis of the target compound. Modern organofluorine chemistry employs several strategies for this purpose, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation. cas.cnalfa-chemistry.com

Nucleophilic Trifluoromethylation : This approach often utilizes reagents like trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. This reagent can introduce the CF₃ group to electrophilic centers such as aldehydes and ketones. alfa-chemistry.com

Electrophilic Trifluoromethylation : Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are powerful electrophilic fluorinating agents used to introduce fluorine directly onto electron-rich substrates. alfa-chemistry.combeilstein-journals.org Transition metal catalysis, particularly with palladium, can enable the challenging fluorination of C-H bonds. beilstein-journals.orgalfa-chemistry.com Other reagents, known as Umemoto's reagents, are also effective for the direct introduction of a trifluoromethyl group into various organic compounds. nih.gov

Radical Trifluoromethylation : This method involves the generation of the trifluoromethyl radical (CF₃•), which can then be added to a range of substrates. alfa-chemistry.com Photoredox catalysis using visible light has become a popular method for generating these radicals from precursors like CF₃SO₂Cl under mild conditions. alfa-chemistry.com

Transition-metal catalysis plays a crucial role in many modern fluorination and fluoroalkylation reactions, with metals like palladium, copper, silver, and nickel being commonly used to achieve high efficiency and selectivity. beilstein-journals.org

Derivation from HFO-1234yf (2,3,3,3-tetrafluoropropene) as a Trifluoromethyl Building Block

A highly efficient and cost-effective strategy for synthesizing trifluoromethyl-containing compounds utilizes 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). researchgate.networktribe.com HFO-1234yf is widely available as a low global warming potential refrigerant, making it an attractive starting material for organic synthesis. researchgate.netacs.orgresearchgate.net

The first step in utilizing HFO-1234yf is its conversion into a more reactive intermediate, typically 3,3,3-trifluoropropyne (B1345459) or its corresponding anion. researchgate.net The reaction of HFO-1234yf with a strong base, such as lithium diisopropylamide (LDA), results in dehydrofluorination to form lithium 3,3,3-trifluoropropynide. researchgate.net This intermediate serves as a potent nucleophile for subsequent reactions.

Alternative routes to 3,3,3-trifluoropropyne involve the dehydrohalogenation of other precursors. For example, (E)-1-chloro-3,3,3-trifluoropropene can be treated with methyllithium (B1224462) (MeLi) to generate the same trifluoropropyne intermediate. beilstein-journals.org Similarly, patents describe the synthesis of 3,3,3-trifluoropropyne from 1-chloro-3,3,3-trifluoropropene using bases like potassium tert-butoxide or sodium amide. google.com

Once the lithium 3,3,3-trifluoropropynide intermediate is formed, it can readily undergo nucleophilic addition to a variety of electrophiles, most notably aldehydes. researchgate.netbeilstein-journals.org This addition reaction directly constructs the carbon skeleton of the desired propargylic alcohol. The reaction of the trifluoropropynide anion with an aldehyde, followed by an aqueous workup, yields the target this compound or its substituted derivatives. researchgate.net This method has been shown to be effective for producing these CF₃-alkynyl alcohols on a multigram scale, highlighting its practicality. researchgate.net This two-step sequence, starting from the inexpensive refrigerant HFO-1234yf, represents a powerful and direct route to the title compound and its analogues. researchgate.networktribe.com

Comparative Analysis of Synthetic Methodologies

The efficiency and selectivity of the synthesis are highly dependent on the chosen method and substrates. For instance, the oxidation of propargylic alcohols to ynones can be highly efficient. nih.gov In one study, the oxidation of 4,4,4-trifluoro-1-phenylbut-2-yn-1-ol (B3377346) using manganese dioxide (MnO2) at room temperature for 4 hours resulted in a 95% yield of the corresponding ynone as determined by 19F NMR. researchgate.net Starting the reaction at 0 °C before warming to ambient temperature was found to be important for a clean preparation. nih.gov

However, the success of this oxidation can be substrate-dependent. While aromatic substituents on the propargylic alcohol generally lead to complete conversion, aliphatic substituents can result in incomplete conversion and product degradation, especially at higher temperatures and with prolonged reaction times. nih.gov In such cases, alternative oxidation methods like the Dess-Martin periodinane oxidation have been shown to be more effective, providing high isolated yields for aliphatic substrates. nih.gov

The regioselectivity of certain reactions is also a critical factor. For example, some earlier methods for preparing related ynones suffered from the formation of regioisomeric mixtures. nih.gov More recent and optimized procedures have aimed to overcome these selectivity issues.

Table 1: Comparison of Oxidation Methods for Propargylic Alcohols

| Oxidant | Substrate (R group) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| MnO₂ | Phenyl | rt | 4 | 95 (¹⁹F NMR) | researchgate.net |

| MnO₂ | 4-Methoxyphenyl | rt | 2.5 | 93 (¹⁹F NMR) | researchgate.net |

| MnO₂ | 4-Methylphenyl | rt | 3 | 90 (¹⁹F NMR) | researchgate.net |

| MnO₂ | 4-Bromophenyl | rt | 2 | 58 (¹⁹F NMR) | researchgate.net |

| MnO₂ | Phenylmethyl | reflux | 20 | 35 (¹⁹F NMR) | researchgate.net |

| Dess-Martin Periodinane | C₇H₁₅ | - | - | 80 (isolated) | nih.gov |

| Dess-Martin Periodinane | C₉H₁₉ | - | - | 76 (isolated) | nih.gov |

The scalability and practicality of a synthetic route are crucial for its application in larger-scale production. The use of inexpensive and readily available reagents is a significant advantage. For example, manganese dioxide (MnO2) is a low-cost and easy-to-handle oxidant, making the oxidation of propargylic alcohols a practical choice. nih.gov

A reported scale-up synthesis of a related compound utilized a process that involved the preparation of this compound. allfordrugs.com In this procedure, the reaction was carried out on a multi-gram scale, yielding 7.1 grams (72% yield) of the desired product after purification by vacuum distillation. allfordrugs.com This demonstrates the potential for scaling up this synthetic approach.

The practicality of a method is also influenced by the ease of purification and the stability of the intermediates and final product. The inherent instability of some ynones on silica gel can lead to decomposition during purification, which may necessitate alternative purification techniques or reporting yields based on NMR spectroscopy rather than isolated yields. nih.gov The development of robust procedures that minimize product loss during workup and purification is essential for practical applications.

Reactivity and Transformational Pathways of 4,4,4 Trifluorobut 2 Yn 1 Ol

Chemical Transformations Involving the Alkyne Moiety

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent alkyne, rendering it susceptible to various nucleophilic and cycloaddition reactions.

Michael Addition Reactions with Nucleophiles.smolecule.comnih.govresearchgate.netresearchgate.netbeilstein-journals.orgacs.org

The alkyne in 4,4,4-Trifluorobut-2-yn-1-ol and its derivatives is a potent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. smolecule.comnih.govresearchgate.netresearchgate.netbeilstein-journals.orgacs.org This reactivity is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which polarizes the carbon-carbon triple bond.

Oxidation of the primary alcohol in this compound yields the corresponding α,β-unsaturated ketone, specifically a ynone. nih.govresearchgate.netresearchgate.net These ynones are highly electrophilic and serve as key intermediates for subsequent Michael addition reactions. nih.govresearchgate.netresearchgate.netacs.orgresearchgate.net The oxidation can be achieved using various oxidizing agents, including manganese dioxide (MnO₂) and Dess-Martin periodinane. nih.govresearchgate.net The resulting ynones are often used crude in the next step due to their inherent instability on silica (B1680970) gel. nih.govbeilstein-journals.org

The efficiency of ynone formation can be influenced by the substituent on the alcohol. For instance, oxidation with MnO₂ proceeds smoothly when the substituent is aromatic, while aliphatic substituents may lead to incomplete conversion and product degradation. nih.govresearchgate.net

Table 1: Oxidation of Propargylic Alcohols to Ynones nih.govbeilstein-journals.org

| Oxidant | Solvent | Temperature | Reactant (R group) | Product (Ynone) | Conversion (%) |

| MnO₂ | CH₂Cl₂ | 0 °C to rt | Phenyl | 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one | 95 |

| MnO₂ | CH₂Cl₂ | 0 °C to rt | 4-Methoxyphenyl | 4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one | 98 |

| MnO₂ | CH₂Cl₂ | 0 °C to rt | Heptyl | 1,1,1-Trifluorodec-3-yn-2-one | Not specified |

| Dess-Martin Periodinane | Not specified | Not specified | Heptyl | 1,1,1-Trifluorodec-3-yn-2-one | 80 (isolated yield) |

Note: Conversion of the starting material was determined by ¹⁹F NMR spectroscopy. nih.govbeilstein-journals.org

The trifluoromethylated ynones derived from this compound are excellent substrates for conjugate addition reactions with both nitrogen (N-) and oxygen (O-) nucleophiles. nih.govresearchgate.netresearchgate.net This high reactivity allows for the construction of various heterocyclic and aromatic compounds. nih.govresearchgate.net For example, the reaction of these ynones with amidines leads to the formation of trifluoromethylated pyrimidine (B1678525) derivatives. researchgate.net Similarly, reaction with β-dicarbonyl compounds like acetylacetone (B45752) and ethyl acetoacetate, in the presence of a suitable base, yields substituted salicylate (B1505791) derivatives. nih.gov The choice of base can be critical; for instance, in certain cyclization reactions following Michael addition, potassium alkoxides were found to be more effective than their lithium or sodium counterparts. nih.gov

The steric hindrance of the nucleophile can significantly impact the reaction rate. For example, the reaction rate slows down considerably when using tert-butylamine (B42293) as the nucleophile. nih.gov

Cyclization and Aromatization Processes.smolecule.comresearchgate.netresearchgate.net

Following the initial Michael addition to the ynone intermediate, subsequent intramolecular cyclization and aromatization steps can occur, leading to the formation of diverse aromatic and heteroaromatic systems. smolecule.comresearchgate.netresearchgate.net This tandem reaction sequence provides a concise route to complex molecules from simple starting materials. researchgate.net For instance, the reaction of trifluoromethyl ynone derivatives with 2-amino or 2-hydroxy benzaldehyde (B42025) or ketone substrates can produce trifluoromethyl-substituted quinolines and chromenes through a one-pot tandem ring-closing sequence. researchgate.net

Table 2: Preparation of Trifluoromethylated Salicylate Derivatives nih.gov

| Ynone (R group) | Nucleophile | Product | Yield (%) |

| Phenyl | Acetylacetone | Methyl 2-hydroxy-6-(trifluoromethyl)biphenyl-4-carboxylate | 85 |

| 4-Methoxyphenyl | Acetylacetone | Methyl 2-hydroxy-4'-methoxy-6-(trifluoromethyl)biphenyl-4-carboxylate | 82 |

| Phenyl | Ethyl acetoacetate | Ethyl 2-hydroxy-6-(trifluoromethyl)biphenyl-4-carboxylate | 91 |

| 4-Methoxyphenyl | Ethyl acetoacetate | Ethyl 2-hydroxy-4'-methoxy-6-(trifluoromethyl)biphenyl-4-carboxylate | 88 |

Diels-Alder Reactions as Dienophiles.beilstein-journals.org

The electron-deficient alkyne moiety in derivatives of this compound can act as a dienophile in Diels-Alder reactions. beilstein-journals.org In a [4+2] cycloaddition, the dienophile reacts with a conjugated diene to form a six-membered ring. masterorganicchemistry.com The rate of the Diels-Alder reaction is generally enhanced when the dienophile possesses electron-withdrawing groups, such as the trifluoromethyl group present in this compound. masterorganicchemistry.com This reactivity allows for the construction of fluorinated cyclic and bicyclic structures.

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound can undergo typical reactions of alcohols. The most significant of these is oxidation to form the corresponding ynone, as discussed previously, which is a crucial step for many subsequent transformations. nih.govresearchgate.netresearchgate.net This oxidation is a key gateway to the rich chemistry of the alkyne moiety through the activation provided by the newly formed carbonyl group. nih.govresearchgate.netresearchgate.netbeilstein-journals.org

Proton Shift Isomerization Reactions

An intriguing reactivity pathway for γ-trifluoromethylated propargylic alcohols is the base-promoted 1,3-proton shift, leading to the formation of α,β-unsaturated ketones. amanote.com This isomerization has been observed to proceed efficiently with a weak base like triethylamine (B128534) (Et₃N) under reflux conditions in THF. amanote.com This transformation has been successfully extended from 4,4,4-trifluorobut-2-yn-1-ols to the corresponding 4,4,4-trifluorobut-2-en-1-ol (B1310191) system using a convenient base like DBU at reflux in toluene, yielding saturated ketones. nih.govbeilstein-journals.orgresearchgate.net

The acidity of the proton at the carbinol center is a key factor in this isomerization. Aromatic substituents at this position facilitate the proton shift by increasing the acidity of this proton. preprints.org

The base-promoted isomerization of propargylic alcohols can exhibit high stereoselectivity. For instance, the isomerization of electron-deficient propargylic alcohols to E-enones has been achieved with high stereoselectivity using catalytic amounts of 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org The use of optically active substrates in the 1,3-proton shift of 4,4,4-trifluorobut-2-en-1-ol systems has demonstrated that this transformation proceeds in a highly stereoselective manner. nih.govbeilstein-journals.orgresearchgate.net

Palladium-catalyzed isomerization of alkynyl alcohols can also proceed with high levels of stereocontrol, preferentially forming the thermodynamically more stable α,β-unsaturated aldehydes. nih.gov Furthermore, the dynamic kinetic resolution (DKR) of propargylic alcohols, which combines enzymatic resolution with in-situ racemization, can lead to the formation of chiral esters with high enantiomeric excess. encyclopedia.pub

Electrophilic and Nucleophilic Activation Strategies

The trifluoromethyl (CF₃) group is strongly electron-withdrawing, which significantly influences the reactivity of adjacent functional groups. nih.govntnu.no In this compound and its derivatives, the CF₃ group enhances the electrophilicity of the alkyne and the carbonyl group in the corresponding ynones. nih.govresearchgate.net This heightened electrophilicity makes these compounds excellent Michael acceptors, readily undergoing conjugate addition with nucleophiles. nih.govbeilstein-journals.org

For example, trifluoromethyl ynones derived from the oxidation of the corresponding alcohols react efficiently with nucleophiles like acetylacetone in the presence of a base. nih.govbeilstein-journals.org The CF₃ group also plays a crucial role in various trifluoromethylation reactions where electrophilic CF₃ sources are employed. ntnu.no The unique electronic properties of the trifluoromethyl group are fundamental to its ability to modulate the reactivity and biological activity of organic molecules. nih.gov

Activation for Specific Synthetic Pathways

The synthetic utility of this compound is significantly enhanced through the activation of its functional groups. A primary pathway for activation involves the oxidation of the primary alcohol to the corresponding ynone, 4,4,4-trifluorobut-2-yn-1-one. This transformation is crucial as it converts the nucleophilic alcohol into a highly electrophilic species, primed for a variety of subsequent reactions. The presence of two potent electron-withdrawing groups—the trifluoromethyl group and the carbonyl group—renders the resulting ynone an excellent Michael acceptor. nih.gov

Research has demonstrated that the oxidation of this compound and its derivatives can be efficiently achieved using manganese dioxide (MnO₂). nih.govresearchgate.net A key procedural detail for a clean and high-yielding reaction is to initiate the oxidation at 0 °C before allowing it to proceed at room temperature. nih.gov This method has been successfully applied to a range of substrates with different aryl substituents. nih.govresearchgate.net

The resulting 4,4,4-trifluorobut-2-yn-1-ones are valuable intermediates for the construction of complex aromatic and heteroaromatic structures. nih.govresearchgate.net Their high electrophilicity allows them to readily participate in conjugate addition reactions with various nucleophiles. nih.gov For instance, they serve as effective Michael acceptors for carbanions, such as those derived from acetylacetone, leading to the formation of adducts that can be subsequently cyclized to produce trifluoromethylated salicylate derivatives. nih.govresearchgate.net Furthermore, these activated ynones react with amidines, including guanidine, to construct trifluoromethylated pyrimidine derivatives. nih.govresearchgate.net The activating influence of the trifluoromethyl group is also evident in cycloaddition reactions, where related trifluoromethyl-substituted iminium salts show enhanced reactivity in Diels-Alder reactions. beilstein-journals.org

The table below summarizes the oxidation of various this compound derivatives to their corresponding ynones, which are activated for subsequent synthetic transformations. researchgate.net

Table 1: Oxidation of this compound Derivatives

| Entry | R Group | Temperature (°C) | Time (h) | Product | ¹⁹F NMR Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenyl | rt | 4 | 2a | 95 |

| 2 | 4-Methoxyphenyl | rt | 2.5 | 2b | 93 |

| 3 | 4-Methylphenyl | rt | 3 | 2c | 90 |

| 4 | 4-Bromophenyl | rt | 2 | 2d | 58 |

| 5 | Phenyl (PhCH=CH) | reflux | 20 | 2e | 35 |

Reaction conditions involved adding the alcohol to a CH₂Cl₂ solution of MnO₂ at 0 °C, followed by stirring with a gradual warm-up to the indicated temperature. researchgate.net

Following activation, the resulting ynones are utilized in further synthetic pathways. One significant application is their role as Michael acceptors. The table below details the Michael addition of acetylacetone to an activated ynone and the subsequent cyclization to form salicylate derivatives.

Table 2: Synthesis of Trifluoromethylated Salicylate Derivatives

| Entry | R Group (Ynone) | R' Group (β-dicarbonyl) | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenyl | Me | t-BuOK | 4a | 91 |

| 2 | Phenyl | OEt | t-BuOK | 4b | 84 |

| 3 | 4-Methoxyphenyl | Me | t-BuOK | 4c | 95 |

| 4 | 4-Methoxyphenyl | OEt | t-BuOK | 4d | 95 |

| 5 | 4-Methylphenyl | Me | t-BuOK | 4e | 90 |

The reaction involves the Michael addition of a β-dicarbonyl compound to the ynone, followed by a base-mediated intramolecular cyclization. nih.gov

Another key synthetic pathway for the activated ynones is the construction of heterocyclic systems, such as pyrimidines.

Table 3: Synthesis of Trifluoromethylated Pyrimidine Derivatives

| Entry | R Group (Ynone) | Amidine | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenyl | Guanidine | Na₂CO₃ | 6a | 60 |

| 2 | Phenyl | Acetamidine | Na₂CO₃ | 6b | 67 |

| 3 | 4-Methoxyphenyl | Guanidine | Na₂CO₃ | 6c | 65 |

| 4 | 4-Methoxyphenyl | Acetamidine | Na₂CO₃ | 6d | 72 |

| 5 | 4-Bromophenyl | Guanidine | Na₂CO₃ | 6e | 55 |

The synthesis involves the reaction of the ynone with an amidine in the presence of a base, typically with heating. researchgate.net

Advanced Synthetic Applications of 4,4,4 Trifluorobut 2 Yn 1 Ol As a Key Building Block

Construction of Complex Organic Architectures

The strategic incorporation of the trifluoromethyl group can significantly influence the biological activity and physicochemical properties of organic molecules. 4,4,4-Trifluorobut-2-yn-1-ol, primarily through its ynone derivative, provides a gateway to complex molecular frameworks bearing this important functional group. The high electrophilicity of the ynone, resulting from the combined electron-withdrawing effects of the trifluoromethyl group and the ketone, makes it an excellent substrate for conjugate addition reactions with various nucleophiles. This reactivity is the cornerstone for building intricate molecular architectures.

Synthesis of Trifluoromethylated Aromatic and Heteroaromatic Compounds

The application of this compound and its derivatives extends significantly to the synthesis of trifluoromethylated aromatic and heteroaromatic compounds, which are prevalent motifs in pharmaceuticals and agrochemicals.

Trifluoromethylated pyrimidines, a class of compounds with notable biological activities, can be readily synthesized from 4,4,4-trifluorobut-2-yn-1-ones. The synthetic strategy involves the reaction of the ynone with amidines, including guanidine. nih.govbeilstein-journals.org The reaction proceeds through a Michael addition followed by cyclization and aromatization to furnish the desired pyrimidine (B1678525) ring. The choice of base and reaction conditions can be optimized to achieve good to excellent yields of the final products. researchgate.net

| Ynone Precursor | Amidine | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one | Guanidine hydrochloride | Na2CO3 | Acetonitrile | 25 | Data not available in provided text |

| 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one | Guanidine hydrochloride | Various bases tested | Acetonitrile | 80 | 60 |

The synthesis of 4-substituted 6-(trifluoromethyl)salicylate derivatives is another important application of 4,4,4-trifluorobut-2-yn-1-ones. nih.govbeilstein-journals.org This transformation is achieved through a Michael addition of a C-nucleophile, such as acetylacetone (B45752) or ethyl acetoacetate, to the ynone, followed by a cyclization/aromatization sequence. nih.govbeilstein-journals.org The reaction conditions, particularly the choice of base, play a crucial role in directing the reaction towards the desired salicylate (B1505791) product and minimizing the formation of byproducts. nih.govbeilstein-journals.org These salicylate derivatives can be valuable intermediates for the synthesis of more complex molecules. rsc.org

| Ynone Precursor | Nucleophile | Base | Product | Yield (%) |

|---|---|---|---|---|

| Crude 4,4,4-trifluoro-1-phenylbut-2-yn-1-one | Acetylacetone | t-BuOK | Methyl 2-hydroxy-4-phenyl-6-(trifluoromethyl)benzoate | Data not available in provided text |

| Crude 4,4,4-trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one | Ethyl acetoacetate | t-BuOK | Ethyl 2-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)benzoate | Data not available in provided text |

The synthesis of quinoline and chromene derivatives containing a trifluoromethyl group can be achieved through tandem reactions involving trifluoromethylated building blocks. While direct synthesis from this compound is an area of ongoing research, related trifluoromethylated alkynes have been successfully employed in tandem cyclization reactions to produce complex heterocyclic systems. For instance, the reaction of N'-(2-alkynylbenzylidene)hydrazides with ethyl 4,4,4-trifluorobut-2-ynoate demonstrates a one-pot tandem cyclization/[3 + 2] cycloaddition to form trifluoromethylated pyrazolo[5,1-a]isoquinolines, which are structurally related to quinolines. nih.gov This suggests the potential for similar strategies to be developed for quinoline synthesis.

The synthesis of 4-trifluoromethyl-2H-chromenes has been successfully achieved from 2-(trifluoroacetyl)phenols and vinyltriphenylphosphonium chloride. beilstein-journals.org This method, known as the Schweizer protocol, provides moderate to excellent yields of the desired chromene derivatives. beilstein-journals.org Given that 2-(trifluoroacetyl)phenols can be potentially synthesized from precursors derived from this compound, this provides an indirect but viable route to these important heterocyclic compounds. The development of direct, one-pot syntheses of quinolines and chromenes from this compound or its ynone derivative remains an active area of synthetic exploration.

Development of Trifluoromethylated Building Blocks for Specialized Synthesis

This compound and its derivatives are not only used for the direct synthesis of complex molecules but also serve as precursors for the development of other valuable trifluoromethylated building blocks. These specialized synthons can then be employed in a variety of synthetic transformations to introduce the trifluoromethyl group into a diverse range of target molecules.

Trifluoromethyl ketones (TFMKs) are important intermediates in organic synthesis and are found in many biologically active compounds. The oxidation of this compound to its corresponding ynone is a key step in accessing this class of compounds. While the ynone itself is a trifluoromethyl ketone, further reactions can be employed to generate a wider variety of TFMKs. For instance, the conjugate addition of various nucleophiles to the trifluoromethyl ynone can lead to new, more complex trifluoromethyl ketones. Additionally, methods for the direct conversion of carboxylic acids and their derivatives, such as esters, into trifluoromethyl ketones have been developed. orgsyn.org These methods often utilize trifluoromethylating agents and can be applied to a broad range of substrates to produce TFMKs in good yields. orgsyn.org

Utility in Catalyst Development and Ligand Design

The presence of a trifluoromethyl group and an alkyne functionality makes this compound an attractive scaffold for the synthesis of specialized ligands and catalysts. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of resulting metal complexes, thereby modulating their catalytic activity and selectivity.

The alkyne and hydroxyl groups offer versatile handles for synthetic modification, allowing for the incorporation of this fluorinated motif into larger, more complex ligand architectures. For instance, the hydroxyl group can be readily derivatized to introduce phosphine, amine, or other coordinating moieties, while the alkyne can participate in a variety of coupling reactions to construct multidentate ligands.

Research into ligands bearing trifluoromethyl groups has demonstrated their utility in various catalytic transformations. While direct studies on ligands derived from this compound are emerging, the broader class of trifluoromethyl-containing ligands has shown significant promise. For example, pyridine-oxazoline ligands featuring a trifluoromethyl group have been successfully employed in asymmetric catalysis. The trifluoromethyl group in these ligands plays a crucial role in enhancing the catalytic activity and enantioselectivity of their metal complexes in reactions such as the addition of arylboronic acids to N-sulfonylketimines nih.gov.

The trifluoropropynyl ligand, a close structural relative of this compound, has been investigated for its impact on the photophysical properties of platinum(II) complexes. These studies reveal that the strongly electron-withdrawing trifluoropropynyl ligand can be utilized to tune the emission properties of the metal complexes, which is a critical aspect in the development of catalysts for photoredox reactions and luminescent materials.

Table 1: Examples of Catalytic Applications of Trifluoromethyl-Containing Ligands

| Ligand Type | Metal | Catalytic Application | Key Findings |

|---|---|---|---|

| Pyridine-oxazoline with CF3 group | Palladium(II) | Asymmetric addition of arylboronic acids | High catalytic activity and enantioselectivity |

Potential in Material Science

The incorporation of fluorine atoms into organic molecules can impart unique properties, making them valuable components in material science. Fluorinated polymers, for instance, are known for their exceptional chemical resistance, thermal stability, and low surface energy. This compound serves as a promising monomer or precursor for the synthesis of novel fluorinated materials with tailored characteristics.

The hydroxyl group of this compound can be utilized for polymerization reactions, such as esterification or etherification, to create fluorinated polyesters or polyethers. The alkyne functionality can be employed in polymerization techniques like ring-opening metathesis polymerization (ROMP) after suitable modification, or in the formation of cross-linked polymer networks through cycloaddition reactions.

The resulting fluorinated polymers are expected to exhibit properties such as hydrophobicity, oleophobicity, and high thermal stability. These characteristics are highly desirable for a range of applications, including the development of advanced coatings, low-friction surfaces, and high-performance membranes. For example, the synthesis of fluorinated norbornene derivatives followed by ROMP has been shown to produce polymers with high gas permeability and distinct surface properties mdpi.com. While direct polymerization of this compound is a specific area for future research, the principles established with similar fluorinated monomers suggest significant potential.

Furthermore, the integration of the trifluoropropynyl moiety into metal complexes has been shown to influence their photophysical properties, opening avenues for the development of organic light-emitting diodes (OLEDs) and chemical sensors. The ability of the trifluoromethyl group to blue-shift emission spectra is a valuable attribute in the design of new luminescent materials.

Table 2: Potential Material Science Applications of this compound Derivatives

| Material Type | Synthetic Strategy | Potential Properties | Potential Applications |

|---|---|---|---|

| Fluorinated Polyesters/Polyethers | Polycondensation via hydroxyl group | High thermal stability, hydrophobicity | Advanced coatings, specialty polymers |

| Cross-linked Polymers | Cycloaddition reactions of the alkyne | Enhanced mechanical and thermal properties | High-performance resins and composites |

Mechanistic Investigations and Theoretical Studies on 4,4,4 Trifluorobut 2 Yn 1 Ol Transformations

Elucidation of Reaction Mechanisms for Key Transformations

The transformations of 4,4,4-Trifluorobut-2-YN-1-OL are often initiated by its oxidation to the corresponding ynone, which serves as a highly reactive intermediate. The mechanisms of subsequent addition and cyclization reactions have been a primary focus of investigation.

A significant transformation involving this compound is its conversion to derivatives via a Michael addition pathway. This process typically begins with the oxidation of the parent alcohol to form 4,4,4-trifluorobut-2-yn-1-one. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This resulting ynone possesses two powerful electron-withdrawing groups, which impart a high degree of electrophilicity, making it an exceptionally potent Michael acceptor. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The mechanism proceeds via the conjugate addition of a nucleophile. beilstein-journals.org In the presence of a catalytic quantity of a base, such as potassium tert-butoxide (t-BuOK), a nucleophile (e.g., from acetylacetone) attacks the β-carbon of the ynone's carbon-carbon triple bond. This process has been shown to proceed efficiently, leading to the formation of the desired adduct as a single stereoisomer. beilstein-journals.org The use of stronger bases like sodium hydride (NaH) and t-BuOK is preferable for this transformation. nih.gov

Table 1: Michael Addition of Acetylacetone (B45752) to an Oxidized this compound Derivative

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | Et₂O | 0 | 0.5 | 69 |

| 2 | t-BuOK | THF | 0 | 0.5 | 84 |

| 3 | DBU | THF | 0 | 24 | Trace |

| 4 | TMG | THF | 0 | 24 | Trace |

Data derived from studies on the corresponding ynone.

Propargylic alcohols, including this compound, are known to undergo acid-catalyzed isomerization reactions, most notably the Meyer-Schuster and Rupe rearrangements. nih.govwikipedia.orgsynarchive.com These reactions transform propargylic alcohols into α,β-unsaturated carbonyl compounds. organicreactions.orgrsc.org

The Meyer-Schuster rearrangement mechanism is initiated by the protonation of the hydroxyl group under acidic conditions, followed by its departure as a water molecule. wikipedia.org This leads to the formation of a resonance-stabilized carbocation. A formal 1,3-shift of the hydroxyl group occurs, leading to an allenol intermediate, which then tautomerizes to the more stable α,β-unsaturated ketone or aldehyde. wikipedia.orgorganicreactions.org The Meyer-Schuster rearrangement has been specifically investigated for propargylic alcohols that contain fluorinated chains, with catalysts like phosphomolybdic acid proving effective for these challenging substrates. researchgate.net

For tertiary propargylic alcohols, the Rupe rearrangement can be a competing pathway. wikipedia.orgsynarchive.com This reaction also begins with acid-catalyzed dehydration but proceeds through an enyne intermediate to form α,β-unsaturated ketones. wikipedia.orgslideshare.net

The derivatives of this compound can undergo various cyclization reactions to form aromatic and heteroaromatic compounds. beilstein-journals.org One key pathway involves the Michael adducts formed from the corresponding ynone. For instance, the adduct from the reaction with acetylacetone can undergo an intramolecular cyclization.

A proposed mechanism involves a deacetylative cyclization. This process is sensitive to the amount of base used; employing an equimolar or lesser amount of t-BuOK can lead to a deacylated phenolic product as the major outcome. beilstein-journals.org Experimental evidence has shown that the deacetylation step occurs prior to the final cyclization to the aromatic product. beilstein-journals.org

Another potential pathway is radical-mediated cyclization. In this mechanism, a trifluoromethyl radical, generated from a suitable source, adds to an enyne. The resulting tertiary carbon radical intermediate can then undergo a 5-exo radical cyclization to produce a vinyl radical, which is subsequently trapped to yield the final cyclized product. mdpi.com

Table 2: Base-Mediated Cyclization of a Michael Adduct

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | t-BuOK (1.0) | t-BuOH | reflux | 1 | Deacylated Phenol | 58 |

| 2 | t-BuOK (1.0) | t-BuOH | reflux | 1 | Salicylate (B1505791) Derivative | 21 |

| 3 | t-BuOK (2.0) | t-BuOH | reflux | 1 | Salicylate Derivative | 85 |

| 4 | NaH (2.0) | THF | reflux | 1 | Salicylate Derivative | trace |

Data derived from studies on the Michael adduct of the corresponding ynone.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for dissecting the complex reaction mechanisms and energetics of fluorinated compounds like this compound. Methods such as Density Functional Theory (DFT) are instrumental in this analysis.

While specific DFT studies calculating the proton acidity of this compound are not prominently available, the methodology is well-established for analogous fluorinated compounds. DFT calculations are employed to determine the gas-phase acidity and, through the use of a polarizable continuum model (PCM) for the solvent, the pKa value in solution.

The theoretical approach involves calculating the Gibbs free energy (ΔG) for the deprotonation reaction: ROH ⇌ RO⁻ + H⁺

The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group is expected to stabilize the resulting alkoxide anion, thereby increasing the acidity of the hydroxyl proton. DFT calculations would quantify this effect, providing a predicted pKa value and offering insights into the electronic structure of both the alcohol and its conjugate base.

Understanding the kinetics and feasibility of a reaction pathway requires the characterization of its transition states. Computational methods are used to locate the transition state structure, which represents the maximum energy point along the minimum energy reaction path. nih.gov

For a transformation such as the Meyer-Schuster rearrangement, DFT calculations can map the entire reaction coordinate from the protonated propargyl alcohol to the allenol intermediate. The process involves finding a first-order saddle point on the potential energy surface that corresponds to the transition state. This structure is then confirmed through a vibrational frequency calculation, where a valid transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The calculated energy difference between the reactants and the transition state provides the activation energy (ΔG‡), which is a critical parameter for predicting reaction rates. nih.gov Such analyses can elucidate the stereoselectivity of reactions by comparing the activation energies of competing pathways leading to different stereoisomers. nih.gov

Influence of the Trifluoromethyl Group on Reactivity and Selectivity

The trifluoromethyl (-CF3) group is a potent modulator of molecular properties, and its incorporation at the C-4 position of but-2-yn-1-ol profoundly influences the reactivity and selectivity of the molecule in chemical transformations. This influence stems from a combination of strong electronic effects and significant steric demands.

The trifluoromethyl group is one of the most strongly electron-withdrawing groups known in organic chemistry. This is a consequence of the high electronegativity of the three fluorine atoms, which results in a strong inductive effect (-I effect). The C-F bonds are highly polarized, with electron density drawn towards the fluorine atoms. This, in turn, creates a significant partial positive charge on the carbon atom of the trifluoromethyl group, which is relayed through the sigma bond framework to the rest of the molecule.

In the case of this compound, this powerful inductive withdrawal of electron density has several important consequences for its reactivity:

Increased Electrophilicity of the Alkyne: The electron density of the carbon-carbon triple bond is significantly reduced. This makes the alkyne moiety more susceptible to nucleophilic attack. The increased electrophilicity of the triple bond is a key factor in reactions such as Michael additions to derivatives of this alcohol. For instance, the corresponding oxidized product, 4,4,4-trifluorobut-2-yn-1-one, exhibits high reactivity as a Michael acceptor due to the presence of two strongly electron-withdrawing groups beilstein-journals.orgnih.gov.

Acidification of the Propargylic Proton: The electron-withdrawing nature of the trifluoromethyl group can lead to an increase in the acidity of the propargylic protons (the protons on the carbon atom adjacent to the triple bond). However, in this compound, the primary alcohol proton is the most acidic.

Stabilization of Anionic Intermediates: The trifluoromethyl group can stabilize the formation of a negative charge on an adjacent carbon atom through its inductive effect. This can influence the regioselectivity of certain reactions.

The table below summarizes the impact of the trifluoromethyl group on the electronic properties and reactivity of the alkyne functionality.

| Property | Influence of Trifluoromethyl Group | Consequence for Reactivity |

| Electron Density of Alkyne | Significantly Decreased | Enhanced susceptibility to nucleophilic attack |

| Polarity of C-C Triple Bond | Increased | Polarization facilitates addition reactions |

| Acidity of Adjacent Protons | Increased | Can influence base-mediated reactions |

While the electronic effects of the trifluoromethyl group are often dominant, its steric influence cannot be disregarded. The trifluoromethyl group is significantly larger than a hydrogen atom and comparable in size to an isopropyl group. This steric bulk can play a crucial role in dictating the stereochemical outcome of reactions.

In transformations involving this compound, the steric hindrance presented by the trifluoromethyl group can:

Direct the Approach of Reagents: Bulky reagents may approach the molecule from the side opposite to the trifluoromethyl group, leading to a high degree of stereoselectivity in addition reactions across the alkyne.

Influence Conformational Preferences: The size of the trifluoromethyl group can restrict bond rotation and favor certain conformations, which in turn can affect the accessibility of reactive sites.

Impact Transition State Geometries: The steric clash between the trifluoromethyl group and other substituents in the transition state can raise the activation energy for certain reaction pathways, thereby favoring alternative routes.

In Situ Mechanistic Studies (e.g., NMR, IR spectroscopy)

In situ spectroscopic techniques are invaluable tools for elucidating reaction mechanisms by allowing for the direct observation of reactants, intermediates, and products as the reaction progresses. For transformations involving this compound and its derivatives, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful.

NMR Spectroscopy:

¹⁹F NMR: The presence of the trifluoromethyl group makes ¹⁹F NMR an exceptionally sensitive and informative technique. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment. Changes in the chemical shift can be used to monitor the conversion of this compound to its products in real-time nih.gov. For example, in the oxidation of trifluoromethyl-containing propargylic alcohols to the corresponding ynones, ¹⁹F NMR spectroscopy has been used to determine the conversion of the starting material nih.gov.

¹H and ¹³C NMR: These techniques provide detailed structural information about the starting materials, intermediates, and products. Changes in the chemical shifts and coupling constants of the protons and carbons in the vicinity of the reaction center can provide insights into bond-making and bond-breaking processes.

IR Spectroscopy:

Infrared spectroscopy is particularly useful for monitoring changes in functional groups. In reactions of this compound, IR spectroscopy can be used to:

Track the Disappearance of the Alkyne Stretch: The C≡C triple bond has a characteristic stretching frequency in the IR spectrum. The disappearance of this peak can be used to follow the progress of reactions involving the alkyne.

Observe the Formation of New Functional Groups: The appearance of new peaks corresponding to functional groups such as C=C double bonds or carbonyl groups can confirm the formation of products.

While detailed in situ mechanistic studies specifically on this compound are not extensively reported in the literature, the analytical data from related transformations provide a strong basis for how such studies could be conducted. For instance, in the preparation of 4,4,4-trifluorobut-2-yn-1-ones from the corresponding alcohols, NMR (¹H, ¹³C, and ¹⁹F) and IR spectroscopy were used to provide appropriate analytical data for the products.

The following table outlines the application of in situ spectroscopic methods for studying transformations of trifluoromethylated alkynes.

| Spectroscopic Technique | Information Gained | Example Application |

| ¹⁹F NMR | Monitors changes in the electronic environment of the -CF₃ group, allowing for the determination of reaction conversion. | Tracking the oxidation of this compound to 4,4,4-trifluorobut-2-yn-1-one nih.gov. |

| ¹H NMR | Provides structural information on the disappearance of reactants and the formation of products. | Observing changes in the signals of the propargylic protons during an addition reaction. |

| ¹³C NMR | Detects changes in the carbon skeleton of the molecule, confirming the transformation of the alkyne. | Monitoring the shift of the sp-hybridized carbons of the alkyne to sp²-hybridized carbons in an addition reaction. |

| IR Spectroscopy | Tracks changes in functional groups, such as the disappearance of the alkyne C≡C stretch and the appearance of new stretches (e.g., C=C, C=O). | Confirming the conversion of the alkyne functionality during a reaction. |

Emerging Research Directions and Future Prospects for 4,4,4 Trifluorobut 2 Yn 1 Ol

Exploration of Novel Reaction Pathways and Catalytic Systems

Research into 4,4,4-Trifluorobut-2-yn-1-ol and related trifluoromethylated propargylic alcohols is actively exploring new transformations and efficient catalytic systems to expand their synthetic utility. A significant pathway involves the oxidation of the primary alcohol to the corresponding ynone, 4,4,4-trifluorobut-2-yn-1-one. This transformation creates a highly electrophilic Michael acceptor, primed for subsequent reactions. nih.gov

One effective and cost-efficient method for this oxidation utilizes manganese dioxide (MnO₂). nih.gov Studies have optimized this process, finding that initiating the reaction at 0 °C and allowing it to warm to ambient temperature leads to a clean and complete conversion within hours. nih.gov The resulting trifluoromethyl-containing ynone is a potent building block for constructing complex aromatic and heteroaromatic compounds. nih.gov

Subsequent reaction pathways focus on the ynone's role as a Michael acceptor. Using catalytic amounts of a strong base, such as potassium tert-butoxide (t-BuOK), facilitates the conjugate addition of nucleophiles, leading to the formation of diverse molecular scaffolds. nih.gov This strategy has been successfully employed to synthesize 4-substituted 6-(trifluoromethyl)salicylate derivatives and 4-(trifluoromethyl)pyrimidines. nih.gov The choice of catalyst is crucial; strong bases like sodium hydride (NaH) and t-BuOK are effective, while amine bases like DBU and 1,1,3,3-tetramethylguanidine (B143053) (TMG) are insufficient for promoting the desired cyclization. nih.gov

Beyond this oxidation-addition-cyclization sequence, researchers are investigating other catalytic systems. The DABCO-catalyzed reaction of propargyl alcohols with perfluoroalkynoates has been shown to produce trifluoromethylated furans under mild conditions. acs.org Furthermore, Brønsted acid-catalyzed dehydrative substitution reactions represent another promising avenue, allowing for the direct coupling of trifluoromethyl propargylic alcohols with arenes. researchgate.net

Table 1: Optimized MnO₂ Oxidation of Propargylic Alcohols

| Entry | R-group of Alcohol | Temp (°C) | Time (h) | Conversion (%) |

| 1 | Phenyl | rt | 4 | >99 |

| 2 | 4-Methylphenyl | rt | 6 | >99 |

| 3 | 4-Methoxyphenyl | rt | 5 | >99 |

| 4 | 4-Chlorophenyl | rt | 4 | >99 |

| 5 | 2-Thienyl | 40 | 6 | >99 |

Data sourced from studies on the oxidation of various CF₃-containing propargylic alcohols, demonstrating the general applicability of the method. nih.gov

Development of Asymmetric Synthesis Methodologies

The development of asymmetric methodologies to control the stereochemistry of reactions involving fluorinated compounds is a paramount objective in modern organic synthesis. For this compound, future research will likely focus on two key areas: the enantioselective synthesis of the alcohol itself (if substituted at the carbinol center) and, more broadly, its use in asymmetric transformations to generate new chiral centers.

While methodologies for the asymmetric alkynylation of aldehydes and ketones are well-established, trifluoromethyl ketones remain challenging substrates. nih.gov However, significant progress in the synthesis of related chiral trifluoromethylated tertiary alcohols provides a roadmap. For instance, the catalytic enantioselective addition of terminal ynamides to trifluoromethyl ketones has been achieved using a system composed of Zn(OTf)₂ and a bis(prolinol)phenol ligand, affording chiral propargylic CF₃-substituted tertiary alcohols in high yields and enantiomeric excess. nih.gov Adapting such catalytic systems to the alkynylation of trifluoroacetaldehyde (B10831) or related electrophiles could provide a viable route to chiral precursors of this compound.

Future prospects lie in leveraging the unique electronic properties of the trifluoromethylated alkyne in catalyst-controlled asymmetric reactions. This could include asymmetric hydrogenation, hydrofunctionalization, or cycloaddition reactions where a chiral catalyst directs the formation of a new stereocenter. The development of such methods would unlock access to a vast new chemical space of enantiomerically enriched fluorinated compounds for pharmaceutical and materials applications. nih.gov

Integration into Flow Chemistry and Automation Platforms

The integration of synthetic routes into continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. While specific flow chemistry applications for this compound are still an emerging area, the potential benefits are clear, particularly for organofluorine chemistry. beilstein-journals.org

Many reactions in fluorine chemistry involve hazardous reagents or generate highly energetic intermediates. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior thermal control, minimizing the risk of thermal runaways. springernature.com This would be particularly advantageous for exothermic oxidation reactions or when using potent fluorinating agents. beilstein-journals.org

Furthermore, flow systems enable precise control over reaction parameters such as residence time, temperature, and stoichiometry, which can be crucial for optimizing yields and minimizing byproduct formation in sensitive reactions like the synthesis of the ynone from this compound. researchgate.netmdpi.com The instability of the ynone intermediate on silica (B1680970) gel, as noted in batch syntheses, could be circumvented in a continuous flow process where the crude product is immediately passed into a subsequent reactor for the next transformation (a "telescoped" synthesis) without intermediate purification. nih.govnih.gov The development of automated flow platforms for the multi-step synthesis of heterocyclic libraries from this building block is a promising future direction. flinders.edu.au

Application in Design and Synthesis of Advanced Functional Materials

The unique structural features of this compound make it an attractive building block for the synthesis of advanced functional materials. The alkyne functionality is particularly notable, as it is a key group for polymerization and for use in "click" reactions like the azide-alkyne cycloaddition. rawsource.com

The incorporation of propargyl alcohols into polymer backbones can enhance thermal stability, mechanical strength, and chemical resistance. rawsource.com The presence of the trifluoromethyl group is expected to further augment these properties, while also imparting hydrophobicity and potentially unique electronic characteristics. Future research could explore the polymerization of this compound or its derivatives to create novel fluorinated polymers for applications in high-performance coatings, adhesives, and electronics. rawsource.com

Moreover, the demonstrated utility of this compound in synthesizing complex heterocyclic systems, such as pyrimidines and salicylate (B1505791) derivatives, opens avenues for its use in materials science. nih.gov These heterocyclic cores are prevalent in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as scaffolds for liquid crystals. The trifluoromethyl group can significantly influence the electronic and packing properties of these materials, making this compound a valuable starting material for tuning the performance of next-generation organic electronics.

Table 2: Synthesis of Trifluoromethylated Salicylate Derivatives

| Entry | Ynone R-group | Michael Acceptor | Yield of Salicylate (%) |

| 1 | Phenyl | Acetylacetone (B45752) | 84 |

| 2 | Phenyl | Ethyl acetoacetate | 83 |

| 3 | 4-Methylphenyl | Ethyl acetoacetate | 93 |

| 4 | 4-Methoxyphenyl | Ethyl acetoacetate | 91 |

| 5 | 4-Chlorophenyl | Ethyl acetoacetate | 83 |

Data derived from the cyclization of Michael adducts formed from CF₃-containing ynones. nih.gov

Future Avenues in Fundamental Fluorine Chemistry

As a trifluoromethylated building block, this compound is at the forefront of fundamental fluorine chemistry. The development of novel synthetic methodologies using such "fluorinated synthons" is a powerful strategy for introducing fluorine or fluoroalkyl groups into target molecules. nih.govnih.gov This approach is often more efficient and regioselective than direct fluorination of a late-stage intermediate.

The high reactivity of the ynone derived from this compound, driven by the strong electron-withdrawing nature of the adjacent trifluoromethyl and carbonyl groups, is a central theme. nih.gov Future research will continue to exploit this reactivity. This includes exploring its participation in a wider range of cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to access a greater diversity of trifluoromethylated heterocycles. nih.govbeilstein-journals.org

Furthermore, the compound serves as a model system for studying the fundamental electronic and steric effects of the trifluoromethyl group on the reactivity of adjacent functional groups, namely the alkyne and alcohol. A deeper understanding of these effects will guide the rational design of new reactions and the development of novel fluorinated building blocks with tailored reactivity, ultimately accelerating the discovery of new pharmaceuticals, agrochemicals, and materials with enhanced properties. rsc.org

Q & A

Q. What are the primary synthetic routes to 4,4,4-trifluorobut-2-yn-1-ol, and how are they optimized for yield and purity?

The compound is synthesized via oxidation of readily accessible CF₃-containing propargylic alcohols. For example, Yamazaki et al. (2021) demonstrated the use of Dess–Martin periodinane (DMP) in dichloromethane at 0°C to oxidize propargylic alcohols to 4,4,4-trifluorobut-2-yn-1-ones, achieving yields of 52–75% depending on substituents . Optimization involves controlling reaction temperature, solvent polarity, and stoichiometry of oxidizing agents. Purity is ensured through column chromatography and spectral characterization (¹H/¹³C NMR, IR) .

Q. How do researchers characterize this compound and its derivatives?

Standard characterization includes multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm structural integrity, particularly the CF₃ group’s electronic environment. IR spectroscopy identifies functional groups (e.g., C≡C, -OH), while mass spectrometry validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities, though fluorinated compounds often require specialized handling .

Q. What are the key applications of this compound in synthetic chemistry?

The compound serves as a Michael acceptor in cycloaddition reactions to construct aromatic and heteroaromatic systems. For instance, reactions with amidines or enamines yield pyrimidine derivatives, with isolated yields ranging from 21% to 75% depending on substituent electronics (e.g., electron-donating vs. withdrawing groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in CF₃-containing ynone syntheses?

Low yields (e.g., 21–28% for acetyloxy derivatives in Table 1 of Yamazaki et al. (2021)) often stem from steric hindrance or competing side reactions. Strategies include:

Q. What mechanistic insights explain the reactivity of this compound as a Michael acceptor?

The CF₃ group’s strong electron-withdrawing effect polarizes the triple bond, enhancing electrophilicity at the β-carbon. Density functional theory (DFT) studies suggest that nucleophilic attack proceeds via a concerted asynchronous pathway, with transition states stabilized by fluorine’s inductive effects. Substituent effects (e.g., para-methoxy vs. para-bromo aryl groups) modulate reactivity by altering electron density at the reaction site .

Q. How can contradictions in reported reaction outcomes (e.g., yield discrepancies) be systematically resolved?

Discrepancies may arise from variations in reagent purity, moisture sensitivity, or procedural differences (e.g., inert atmosphere vs. ambient conditions). Researchers should:

- Replicate conditions : Strictly adhere to documented protocols (e.g., DMP oxidation in anhydrous CH₂Cl₂ ).

- Validate intermediates : Use in situ monitoring (e.g., TLC, HPLC) to confirm reaction progression.

- Benchmark against controls : Compare results with known standards (e.g., tert-butyl derivatives) to isolate variables .

Q. What strategies mitigate challenges in handling fluorinated intermediates during scale-up?

Fluorinated compounds often exhibit volatility or thermal instability. Recommendations include:

- Low-temperature processing : Minimize decomposition during purification.

- Alternative workup methods : Use aqueous/organic biphasic systems to isolate sensitive products.

- Safety protocols : Address potential HF release via scrubbers or neutralization traps .

Methodological Considerations

Q. How can computational tools complement experimental studies of this compound?

Molecular docking and DFT calculations predict binding affinities (e.g., in drug discovery) or reaction pathways. For example, Fukui function analysis identifies nucleophilic/electrophilic sites in ynones, guiding synthetic modifications .

Q. What are the limitations of current synthetic methods for generating CF₃-containing heterocycles?

Challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.